molecular formula C11H19N3 B7557176 (1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

Cat. No.: B7557176
M. Wt: 193.29 g/mol
InChI Key: SJKWVCNPEAJXIF-UHFFFAOYSA-N
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Description

(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexane ring substituted with a methyl group and an amine group linked to a pyrazole moiety. Its stereochemistry is defined by the (1r,4r) configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

4-methyl-N-(1H-pyrazol-5-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)12-8-11-6-7-13-14-11/h6-7,9-10,12H,2-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWVCNPEAJXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the methyl group at the 4-position. The amine group is then introduced through a nucleophilic substitution reaction, and finally, the pyrazole moiety is attached via a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclohexane derivatives.

Scientific Research Applications

(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-methylcyclohexan-1-amine: Lacks the pyrazole moiety, making it less versatile in certain applications.

    N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine: Similar structure but different stereochemistry, which can influence its properties.

Uniqueness

The unique combination of the cyclohexane ring, methyl group, amine group, and pyrazole moiety in (1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine gives it distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications.

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